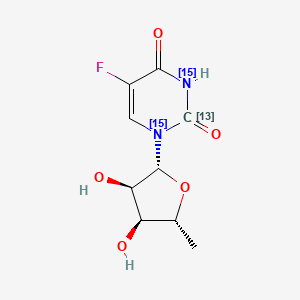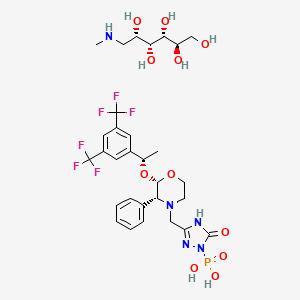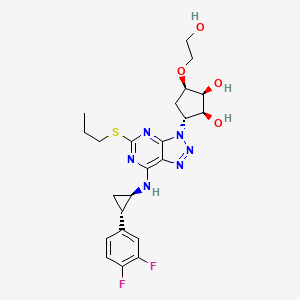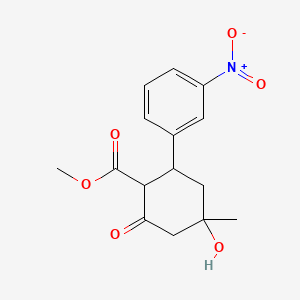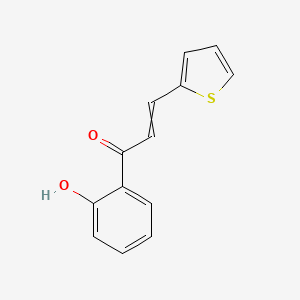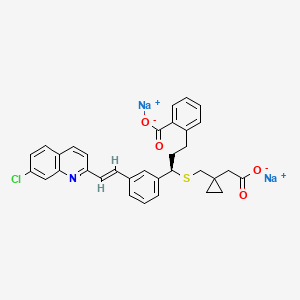
2'-Des(1-hydroxy-1-methylethyl)-2'-carboxy Montelukast Bissodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is specifically modified to enhance its pharmacological properties and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt involves multiple steps, starting from the parent compound Montelukast. The key steps include:
Hydrolysis: The hydrolysis of Montelukast to remove the 1-hydroxy-1-methylethyl group.
Carboxylation: Introduction of a carboxy group at the 2’ position.
Salt Formation: Conversion of the carboxylic acid to its bissodium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Sequential addition of reagents and catalysts.
Purification: Use of chromatography and crystallization techniques to obtain high purity product.
Quality Control: Rigorous testing to ensure consistency and compliance with pharmaceutical standards.
化学反応の分析
Types of Reactions
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the carboxy group to an alcohol.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated solvents and strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on leukotriene pathways.
Medicine: Investigated for potential therapeutic uses beyond asthma, such as in inflammatory diseases.
Industry: Utilized in the development of new pharmaceutical formulations.
作用機序
The compound exerts its effects by binding to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This leads to reduced inflammation and bronchoconstriction. The molecular targets include cysteinyl leukotriene receptors (CysLT1 and CysLT2), and the pathways involved are primarily related to the inflammatory response.
類似化合物との比較
Similar Compounds
Montelukast: The parent compound, used widely in asthma treatment.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness
2’-Des(1-hydroxy-1-methylethyl)-2’-carboxy Montelukast Bissodium Salt is unique due to its enhanced stability and potentially improved pharmacokinetic properties compared to its parent compound, Montelukast. This makes it a valuable compound for further research and development in the field of anti-inflammatory drugs.
特性
分子式 |
C33H28ClNNa2O4S |
|---|---|
分子量 |
616.1 g/mol |
IUPAC名 |
disodium;2-[(3R)-3-[[1-(carboxylatomethyl)cyclopropyl]methylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate |
InChI |
InChI=1S/C33H30ClNO4S.2Na/c34-26-12-9-24-10-14-27(35-29(24)19-26)13-8-22-4-3-6-25(18-22)30(40-21-33(16-17-33)20-31(36)37)15-11-23-5-1-2-7-28(23)32(38)39;;/h1-10,12-14,18-19,30H,11,15-17,20-21H2,(H,36,37)(H,38,39);;/q;2*+1/p-2/b13-8+;;/t30-;;/m1../s1 |
InChIキー |
DNKLIRNHRXYYQO-UWPGKYGESA-L |
異性体SMILES |
C1CC1(CC(=O)[O-])CS[C@H](CCC2=CC=CC=C2C(=O)[O-])C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+].[Na+] |
正規SMILES |
C1CC1(CC(=O)[O-])CSC(CCC2=CC=CC=C2C(=O)[O-])C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
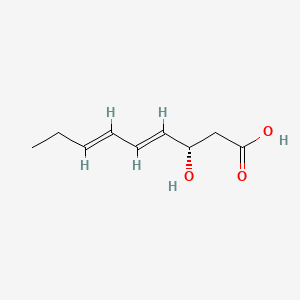


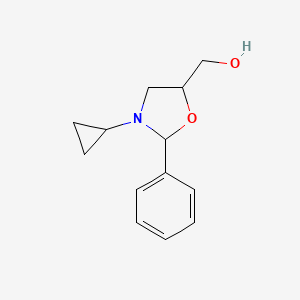
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
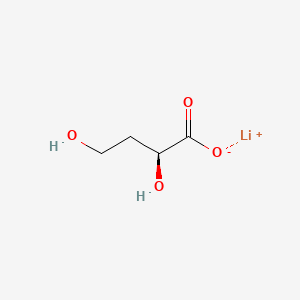
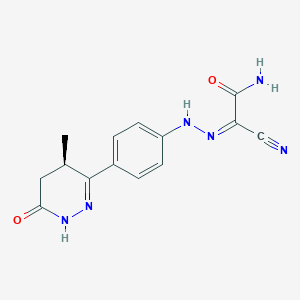
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
